(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide
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Overview
Description
(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a cyclopropyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or amine .
Scientific Research Applications
(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide: Another pyrrolidine-based compound with potential therapeutic applications
(S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide: A pyrazole-based compound used as a kinase inhibitor.
Uniqueness
What sets (3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide apart is its unique combination of a cyclopropyl group, a pyrazole moiety, and a pyrrolidine ring. This structure provides distinct chemical and biological properties that can be leveraged for various applications .
Properties
IUPAC Name |
(3S,4R)-3-cyclopropyl-N,N-dimethyl-4-[(3-pyrazol-1-ylbenzoyl)amino]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23(2)20(27)24-12-17(14-7-8-14)18(13-24)22-19(26)15-5-3-6-16(11-15)25-10-4-9-21-25/h3-6,9-11,14,17-18H,7-8,12-13H2,1-2H3,(H,22,26)/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZUGINODTUFBU-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC(C(C1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C[C@@H]([C@H](C1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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